molecular formula C9H7N5O3 B11559104 Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl-

Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl-

Cat. No.: B11559104
M. Wt: 233.18 g/mol
InChI Key: GFENDONDSDHSFB-UHFFFAOYSA-N
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Description

2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE is a synthetic organic compound that features a tetrazole ring and a nitro group attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Phenylethanone: The final step involves coupling the nitro-tetrazole intermediate with phenylethanone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Amino derivatives: from reduction reactions.

    Substituted phenyl derivatives: from electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Materials Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.

Industry

    Explosives: The nitro group makes it a candidate for use in explosive materials.

Mechanism of Action

The mechanism of action of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-2-ONE: Similar structure with a different position of the ketone group.

    2-(5-AMINO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE is unique due to the presence of both a nitro group and a tetrazole ring, which can impart specific chemical and physical properties.

Properties

Molecular Formula

C9H7N5O3

Molecular Weight

233.18 g/mol

IUPAC Name

2-(5-nitrotetrazol-2-yl)-1-phenylethanone

InChI

InChI=1S/C9H7N5O3/c15-8(7-4-2-1-3-5-7)6-13-11-9(10-12-13)14(16)17/h1-5H,6H2

InChI Key

GFENDONDSDHSFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[N+](=O)[O-]

Origin of Product

United States

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